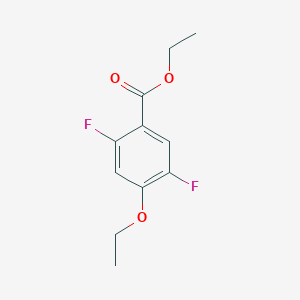

Ethyl 4-ethoxy-2,5-difluorobenzoate

Description

Properties

IUPAC Name |

ethyl 4-ethoxy-2,5-difluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F2O3/c1-3-15-10-6-8(12)7(5-9(10)13)11(14)16-4-2/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVWADNZJDDJOEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)F)C(=O)OCC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Strategies and Methodologies for Ethyl 4 Ethoxy 2,5 Difluorobenzoate

Precursor Synthesis and Functional Group Introduction for Difluorinated Benzoate (B1203000) Esters

The key to synthesizing Ethyl 4-ethoxy-2,5-difluorobenzoate lies in the effective synthesis of its precursors, primarily substituted difluorobenzoic acids. This involves the strategic introduction of functional groups onto the aromatic ring.

Directed aromatic functionalization is a powerful tool for introducing substituents at specific positions on an aromatic ring. These methods often utilize a directing group to guide the reaction to a particular site.

Metalation: Ortho-lithiation is a common strategy. For instance, in the synthesis of 4-Bromo-2,5-difluorobenzoic acid, 1,4-dibromo-2,5-difluorobenzene (B1294941) can be treated with n-butyllithium at low temperatures (-78°C). The lithium atom selectively replaces one of the bromine atoms, and subsequent quenching with solid carbon dioxide (dry ice) introduces the carboxylic acid group. chemicalbook.com

Boronation and Oxidation: Another approach involves the formation of a Grignard reagent, followed by boration and oxidation. For example, a similar compound, 4-ethoxy-2,3-difluorophenol (B141254), is synthesized from 4-ethoxy-2,3-difluorobromobenzene. The process starts with the formation of a Grignard reagent using magnesium, which then reacts with a boron ester like trimethyl borate. The resulting boronic acid is then oxidized, typically with hydrogen peroxide, to yield the phenol. google.com A similar strategy could be envisioned for the synthesis of a hydroxy-difluorobenzoic acid precursor.

Oxidation of Substituted Toluenes: In some cases, a difluorinated benzoic acid can be prepared by the oxidation of the corresponding difluorotoluene. For example, 2,4-difluorobenzoic acid can be synthesized from 2,4-dinitrotoluene, which undergoes a series of reactions including reduction, diazotization, and fluorination, followed by oxidation of the methyl group. google.com

A summary of these approaches is presented below:

| Functionalization Method | Starting Material Example | Reagents | Intermediate | Final Product Example |

| Metalation/Carboxylation | 1,4-Dibromo-2,5-difluorobenzene | 1. n-Butyllithium2. CO₂ | 4-Bromo-2,5-difluorophenyllithium | 4-Bromo-2,5-difluorobenzoic acid |

| Grignard/Boration/Oxidation | 4-Ethoxy-2,3-difluorobromobenzene | 1. Mg, I₂2. B(OCH₃)₃3. H₂O₂ | 4-Ethoxy-2,3-difluorophenylboronic acid | 4-Ethoxy-2,3-difluorophenol |

| Oxidation | 2,4-Dinitrotoluene | H₂O₂, MnO₂, H₂SO₄, HCl, HNO₃ | 2,4-Dinitrobenzoic acid | 2,4-Difluorobenzoic acid |

Once the appropriately substituted benzoic acid is obtained, the final step is esterification to form the ethyl ester. Several methods are available for this transformation.

Fischer-Speier Esterification: This is the most traditional method, involving the reaction of the carboxylic acid with an excess of the alcohol (in this case, ethanol) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically heated to drive the equilibrium towards the product.

Carbodiimide-Mediated Esterification: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used to facilitate the esterification under milder conditions. In this method, the carboxylic acid is activated by DCC, and this activated intermediate then reacts with the alcohol. A catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP), is often added to increase the reaction rate.

High-Pressure/High-Temperature Esterification: For some substrates, particularly those that are less reactive, esterification can be carried out at elevated temperatures (160-250°C) and pressures (400-2800 psi). researchgate.net In some instances, carbon dioxide can be used as a self-generating in situ acid catalyst under supercritical or near-critical conditions. researchgate.net

The table below summarizes common esterification techniques:

| Esterification Method | Reagents | Catalyst | Conditions |

| Fischer-Speier | Ethanol | H₂SO₄ or HCl | Reflux |

| Carbodiimide-Mediated | Ethanol, DCC | DMAP | Room Temperature |

| High-Pressure/High-Temperature | Ethanol | None or CO₂ | 160-250°C, 400-2800 psi |

Multi-Step Synthesis Pathways to this compound

A plausible multi-step synthesis for this compound can be proposed based on established chemical transformations. One potential route starts with 1,4-difluorobenzene.

Nitration: The starting material, 1,4-difluorobenzene, is first nitrated to introduce a nitro group, yielding 2,5-difluoronitrobenzene.

Reduction: The nitro group is then reduced to an amino group using a reducing agent like tin(II) chloride or catalytic hydrogenation to give 2,5-difluoroaniline.

Hydroxylation: The amino group can be converted to a hydroxyl group via a diazonium salt intermediate. The aniline (B41778) is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and an acid) to form the diazonium salt, which is then hydrolyzed by heating in water to produce 2,5-difluorophenol.

Williamson Ether Synthesis: The phenolic hydroxyl group is then converted to an ethoxy group by reaction with an ethylating agent like ethyl iodide or diethyl sulfate (B86663) in the presence of a base such as potassium carbonate. This step yields 1-ethoxy-2,5-difluorobenzene.

Friedel-Crafts Acylation: A carboxyl group equivalent is introduced via a Friedel-Crafts acylation reaction. For example, reaction with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride would yield 4-acetyl-1-ethoxy-2,5-difluorobenzene.

Haloform Reaction or Oxidation: The acetyl group is then oxidized to a carboxylic acid. This can be achieved through the haloform reaction (using sodium hypobromite (B1234621) or hypochlorite) or by other strong oxidizing agents to give 4-ethoxy-2,5-difluorobenzoic acid.

Esterification: The final step is the esterification of the resulting carboxylic acid with ethanol, as described in section 2.1.2, to yield the target molecule, this compound.

Optimization of Reaction Conditions and Catalyst Systems in this compound Synthesis

For instance, in the synthesis of related compounds, it has been shown that varying the temperature and the ratio of reactants can significantly impact the yield. In the Claisen-Schmidt reaction to form 4-methoxychalcone, conducting the reaction at room temperature with a 1:1 reactant ratio gave a better yield than at 45°C or with a 1:2 ratio.

The choice of catalyst is also crucial. A study on the synthesis of 2-ethoxy-4-nitrophenol (B1581399) compared different nitrating systems and found that ferric nitrate (B79036) was an optimal catalyst for the nitrification of 2-ethoxyphenol, leading to a good yield of the desired product.

In the context of this compound synthesis, optimization would involve:

Temperature Control: Particularly in the metalation and Friedel-Crafts acylation steps, temperature control is critical to prevent side reactions.

Catalyst Screening: For the esterification step, different acid catalysts or coupling agents could be screened to find the most efficient system with the lowest catalyst loading.

Solvent Choice: The polarity and boiling point of the solvent can influence reaction rates and selectivity. A range of solvents from non-polar (e.g., hexane) to polar aprotic (e.g., tetrahydrofuran, acetonitrile) may be tested.

Reaction Time: Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or gas chromatography (GC) can help determine the optimal reaction time to maximize product formation and minimize byproduct generation.

Purification and Isolation Techniques for this compound

After the synthesis, the crude product must be purified to remove unreacted starting materials, byproducts, and catalysts. Common purification techniques include:

Extraction: Liquid-liquid extraction is often used to separate the product from water-soluble impurities. For example, after acidification of a reaction mixture, the product can be extracted into an organic solvent like diethyl ether. chemicalbook.com

Crystallization: If the product is a solid at room temperature, crystallization from a suitable solvent or solvent mixture can be a highly effective purification method. For instance, 4-ethoxy-2,3-difluorophenol is purified by crystallization from toluene. google.com

Column Chromatography: For liquid products or when impurities have similar solubility, column chromatography is a powerful purification technique. The crude product is passed through a column of silica (B1680970) gel or alumina, and a solvent or solvent mixture is used to elute the components at different rates.

Distillation: If the product is a volatile liquid, vacuum distillation can be used to separate it from non-volatile impurities. This technique is particularly useful for the final purification of esters.

The choice of purification method will depend on the physical properties of this compound and the nature of the impurities present. A combination of these techniques may be necessary to achieve high purity.

Iii. Advanced Spectroscopic Characterization of Ethyl 4 Ethoxy 2,5 Difluorobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By observing the behavior of atomic nuclei in a magnetic field, detailed information about the connectivity and spatial arrangement of atoms can be obtained. For Ethyl 4-ethoxy-2,5-difluorobenzoate, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy provides a complete picture of the proton, carbon, and fluorine environments within the molecule.

The ¹H NMR spectrum of this compound displays distinct signals corresponding to the different types of protons present in the molecule. The ethyl ester and ethoxy groups give rise to characteristic triplet and quartet patterns, indicative of the coupling between adjacent methylene (B1212753) and methyl protons. The aromatic region of the spectrum reveals signals for the two protons on the benzene (B151609) ring, with their chemical shifts and coupling patterns influenced by the presence of the fluorine and ethoxy substituents.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |

|---|---|---|---|

| Data not available | Data not available | Data not available | Aromatic CH |

| Data not available | Data not available | Data not available | Aromatic CH |

| Data not available | Quartet | Data not available | -OCH₂CH₃ (ester) |

| Data not available | Quartet | Data not available | -OCH₂CH₃ (ethoxy) |

| Data not available | Triplet | Data not available | -OCH₂CH₃ (ester) |

Detailed experimental data for chemical shifts and coupling constants are not publicly available.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The spectrum shows resonances for the carbonyl carbon of the ester group, the aromatic carbons (with their chemical shifts influenced by the fluorine and ethoxy substituents), and the carbons of the ethyl and ethoxy groups. The coupling between the carbon and fluorine atoms (C-F coupling) can also be observed, providing further structural confirmation.

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

|---|---|

| Data not available | C=O (ester) |

| Data not available | Aromatic C-F |

| Data not available | Aromatic C-F |

| Data not available | Aromatic C-OEt |

| Data not available | Aromatic C-COOEt |

| Data not available | Aromatic CH |

| Data not available | Aromatic CH |

| Data not available | -OCH₂CH₃ (ester) |

| Data not available | -OCH₂CH₃ (ethoxy) |

| Data not available | -OCH₂CH₃ (ester) |

Detailed experimental data for chemical shifts are not publicly available.

¹⁹F NMR spectroscopy is a highly sensitive technique for the detection and characterization of fluorine-containing compounds. In the case of this compound, the ¹⁹F NMR spectrum would be expected to show two distinct signals, one for each of the non-equivalent fluorine atoms on the aromatic ring. The chemical shifts of these signals, along with their coupling to each other and to the neighboring protons, provide definitive evidence for the substitution pattern of the benzene ring.

Specific experimental data for the ¹⁹F NMR spectrum of this compound, including chemical shifts and coupling constants, are not readily found in the public domain.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable in confirming the structural assignments made from the 1D NMR spectra. A COSY spectrum would show correlations between coupled protons, for instance, between the methylene and methyl protons of the ethyl groups. An HSQC spectrum would reveal correlations between protons and the carbon atoms to which they are directly attached. These advanced techniques provide a more robust and unambiguous structural elucidation.

While these techniques are standard for full characterization, specific 2D NMR data for this compound is not publicly available.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. A strong absorption band in the region of 1720-1740 cm⁻¹ would be indicative of the C=O (carbonyl) stretching of the ester group. The spectrum would also show absorptions corresponding to C-O stretching, C-F stretching, and various vibrations of the aromatic ring and the alkyl chains.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| ~1730 | C=O Stretch (Ester) |

| ~1250 | C-O Stretch (Ester) |

| ~1100 | C-O Stretch (Ether) |

| ~1000-1400 | C-F Stretch |

| ~1500-1600 | C=C Stretch (Aromatic) |

This table represents predicted values based on characteristic functional group absorptions; specific experimental IR data is not available.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain insight into its structure through the analysis of its fragmentation pattern. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the ethyl and ethoxy groups, as well as other characteristic cleavages of the ester and the aromatic ring.

Table 4: Expected Mass Spectrometry Data for this compound

| m/z Value | Interpretation |

|---|---|

| Data not available | Molecular Ion [M]⁺ |

| Data not available | Fragment corresponding to loss of -OCH₂CH₃ |

| Data not available | Fragment corresponding to loss of -CH₂CH₃ |

Specific experimental mass spectrometry data, including the molecular ion peak and fragmentation patterns, are not publicly available.

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

Single-crystal X-ray diffraction (SC-XRD) stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides a detailed picture of bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the material's properties.

While a specific crystal structure for this compound is not publicly available in the Cambridge Structural Database (CSD), analysis of closely related fluorinated benzoates provides a clear indication of the data that would be obtained from such a study. For instance, the crystal structure of ethyl 4-amino-3,5-difluorobenzoate has been comprehensively studied, revealing key structural features influenced by the fluorine substituents. nih.gov In this analogue, the presence of fluorine atoms in the ortho positions (relative to the amino group) leads to a quinoid character in the phenyl ring and distortion of bond angles. nih.gov

The study of ethyl 4-amino-3,5-difluorobenzoate demonstrated that molecules in the crystal lattice are connected by a network of hydrogen bonds (N—H⋯O and N—H⋯F) and π-stacking interactions. nih.gov Similar analyses on other benzoate (B1203000) derivatives, such as ethyl 4-[(4-methylbenzyl)oxy]benzoate, have shown conformational flexibility, particularly in the ethoxy group, and have quantified the dihedral angles between phenyl rings. nih.gov

A hypothetical X-ray crystallographic analysis of this compound would yield a similar set of detailed parameters, as illustrated by the data for its amino-analogue below.

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₉F₂NO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.3198 (3) |

| b (Å) | 16.5910 (7) |

| c (Å) | 7.7881 (3) |

| β (°) | 106.138 (4) |

| Volume (ų) | 908.81 (6) |

| Z (Formula units per cell) | 4 |

| Calculated Density (g/cm³) | 1.480 |

Chromatographic Techniques for Purity Assessment and Separation (HPLC, LC-MS, GC)

Chromatographic methods are essential tools for verifying the purity of synthesized compounds like this compound and for separating them from reaction byproducts or starting materials. The choice of technique depends on the compound's volatility and thermal stability.

Gas Chromatography (GC) is well-suited for volatile and thermally stable compounds. In GC, the sample is vaporized and passed through a column, and components are separated based on their boiling points and interactions with the column's stationary phase. The purity is often determined by the relative area of the peak corresponding to the target compound. For instance, a similar compound, ethyl-2,4-difluorobenzoate, is commercially available with a specified purity of ≥98.0% as determined by GC. vwr.com The retention behavior of a compound is characterized by its retention index, which can be experimentally determined. For the non-fluorinated analogue, ethyl 4-ethoxybenzoate, experimental Kovats retention indices have been reported, which are valuable for method development. nih.gov

| Column Type | Retention Index |

|---|---|

| Standard non-polar | 1521 |

| Semi-standard non-polar | 1535 |

| Standard polar | 2593 |

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for non-volatile or thermally sensitive compounds. Separation is achieved in the liquid phase, based on the differential partitioning of components between a mobile phase (a solvent) and a stationary phase (the column). HPLC is widely used for purity assessment and can also be employed for preparative purification. For example, HPLC has been used to identify leachable substances from materials used in pharmaceutical packaging, demonstrating its sensitivity for detecting trace-level impurities. thegoodscentscompany.com

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. As components elute from the HPLC column, they are ionized and their mass-to-charge ratio is determined. This provides not only a quantitative measure of purity but also structural information about the main compound and any impurities, confirming their molecular weight. Commercial suppliers of ethyl 4-ethoxy-2,3-difluorobenzoate, a constitutional isomer of the title compound, list LC-MS as a characterization technique. bldpharm.com The NIST WebBook also provides the electron ionization mass spectrum for the non-fluorinated analogue, ethyl 4-ethoxybenzoate, which is the type of data generated by the MS detector in GC-MS or LC-MS. nist.gov

Iv. Computational and Theoretical Investigations of Ethyl 4 Ethoxy 2,5 Difluorobenzoate

Electronic Structure AnalysisFollowing geometry optimization, a series of calculations would be performed to analyze the electronic characteristics of the molecule.

Dipole Moment and Polarisability CalculationsThe dipole moment is a measure of the overall polarity of a molecule, arising from the non-uniform distribution of electron density. Polarisability describes the molecule's ability to form an induced dipole moment in the presence of an external electric field. These properties are important for understanding intermolecular interactions. For Ethyl 4-ethoxy-2,5-difluorobenzoate, the electronegative fluorine and oxygen atoms would be expected to result in a significant net dipole moment.

Data Tables

Vibrational Spectroscopy Simulations and Assignments (e.g., IR frequencies)

A comprehensive search for simulated infrared (IR) and Raman spectroscopic data for this compound yielded no specific results. Theoretical vibrational analysis, typically performed using Density Functional Theory (DFT) with basis sets like B3LYP/6-311++G(d,p), would enable the prediction of vibrational modes and their corresponding frequencies. Such a study would allow for the assignment of characteristic peaks in experimentally obtained spectra, including stretching and bending vibrations of the carbonyl group, C-O, C-F, and aromatic ring bonds. However, no such computational analysis for this specific molecule has been published.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions (e.g., GIAO method)

There are no available published studies on the theoretical prediction of 1H and 13C NMR chemical shifts for this compound. The Gauge-Independent Atomic Orbital (GIAO) method is a common and effective quantum chemical approach for calculating NMR chemical shifts. A GIAO calculation, often performed alongside DFT geometry optimization, would provide theoretical chemical shift values that could be correlated with experimental data to confirm the molecular structure. At present, no such theoretical NMR data for this compound is publicly accessible.

Nonlinear Optical (NLO) Properties Theoretical Evaluation

No theoretical evaluations of the nonlinear optical (NLO) properties of this compound have been found in the surveyed literature. The study of NLO properties involves calculating parameters such as the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) using quantum chemical methods. These calculations help in assessing a molecule's potential for applications in optoelectronics. While studies on other benzoate (B1203000) derivatives suggest that the arrangement of donor and acceptor groups can lead to significant NLO responses, a specific computational investigation into the NLO characteristics of this compound has not been documented.

Molecular Dynamics and Simulation Studies

A search for molecular dynamics (MD) or other simulation studies involving this compound did not return any specific findings. MD simulations could provide valuable insights into the compound's behavior in different environments, such as its conformational flexibility, interactions with solvents, or its dynamics within a crystal lattice. Such studies are crucial for understanding the macroscopic properties of a material based on its molecular-level behavior. To date, no such simulations for this compound have been reported in scientific literature.

V. Role of Ethyl 4 Ethoxy 2,5 Difluorobenzoate As a Key Synthetic Intermediate

Utilization in the Construction of Advanced Organic Molecules

The chemical versatility of Ethyl 4-ethoxy-2,5-difluorobenzoate is demonstrated through a variety of reactions that modify its core structure, enabling the synthesis of more complex molecules.

The ethyl ester group is a primary site for chemical modification. One of the fundamental reactions is ester hydrolysis , typically carried out under basic conditions, to yield the corresponding carboxylic acid, 4-ethoxy-2,5-difluorobenzoic acid . This transformation is a crucial step in synthetic pathways where the carboxylic acid functionality is required for subsequent reactions, such as amide bond formation.

For instance, the hydrolysis of a related compound, ethyl 4-amino-3,5-difluorobenzoate, to 4-amino-3,5-difluorobenzoic acid is achieved by refluxing with aqueous sodium hydroxide. This indicates that the ester group of this compound can be readily cleaved to the corresponding carboxylic acid, which can then serve as a precursor for further derivatization.

Transesterification , the conversion of one ester to another, is another potential transformation. While specific examples for this compound are not prevalent in readily available literature, this reaction is a standard tool in organic synthesis to modify the ester group for reasons such as altering solubility or reactivity.

The electronic nature of the substituents on the benzene (B151609) ring of this compound dictates the regioselectivity of electrophilic aromatic substitution (EAS) reactions. The ethoxy group is a strong activating group and directs incoming electrophiles to the ortho and para positions. Conversely, the fluorine atoms and the ethyl ester group are deactivating groups. The interplay of these directing effects can be strategically utilized to introduce new functionalities onto the aromatic ring.

While specific EAS reactions on this compound are not extensively documented in public literature, the principles of EAS on substituted benzenes suggest that reactions like nitration, halogenation, and Friedel-Crafts reactions could be employed to further functionalize the aromatic core, leading to a variety of polysubstituted benzene derivatives.

The ethoxy and fluoro groups also offer avenues for chemical modification. The ethoxy group can potentially be cleaved under harsh conditions using strong acids like HBr or BBr₃ to yield the corresponding phenol. This transformation would unmask a reactive hydroxyl group, opening up another dimension of synthetic possibilities.

The fluoro groups are generally stable but can participate in nucleophilic aromatic substitution (SNAAr) reactions, especially when activated by strong electron-withdrawing groups. In the case of this compound, the presence of the deactivating ester group might render the fluoro groups susceptible to displacement by strong nucleophiles under specific conditions. This would allow for the introduction of a wide range of substituents, including amines, alkoxides, and thiolates, at the positions of the fluorine atoms.

Precursor for Pharmacologically Relevant Scaffolds and Drug Discovery

Substituted benzoic acids and their esters are prevalent motifs in many biologically active compounds. The hydrolysis of this compound to 4-ethoxy-2,5-difluorobenzoic acid provides a key intermediate for the synthesis of potential drug candidates. The carboxylic acid can be coupled with various amines to generate a library of amides, a common functional group in many pharmaceuticals.

While direct examples of drugs derived from this compound are not widely reported, the structural motif of a difluoro-substituted aromatic ring is found in various pharmacologically active molecules. The fluorine atoms can enhance metabolic stability, improve binding affinity, and modulate the physicochemical properties of a drug molecule. Therefore, this compound represents a valuable starting material for the exploration of new chemical entities in drug discovery.

Enabling Synthesis of Complex Polycyclic and Heterocyclic Systems

The functional groups present in this compound can be strategically manipulated to construct more complex ring systems. The carboxylic acid derived from its hydrolysis can be used in intramolecular reactions to form fused ring systems.

Furthermore, the aromatic ring can be a platform for the construction of heterocyclic rings. For example, the introduction of a nitro group via electrophilic aromatic substitution, followed by its reduction to an amine, would yield an amino-substituted benzoic acid derivative. This intermediate could then undergo cyclization reactions with appropriate reagents to form various heterocyclic scaffolds, such as benzoxazines or other nitrogen-containing ring systems. The versatility of this intermediate makes it a valuable tool for synthetic chemists aiming to build complex molecular architectures with potential applications in materials science and medicinal chemistry.

Vi. Synthesis and Characterization of Ethyl 4 Ethoxy 2,5 Difluorobenzoate Derivatives

Design Principles for Structural Modification

The design of novel analogs of ethyl 4-ethoxy-2,5-difluorobenzoate is guided by established medicinal chemistry principles aimed at optimizing a compound's interaction with its biological target and improving its drug-like properties.

Bioisosterism: This is a key strategy in which one atom or group of atoms is replaced by another with similar physical or chemical properties. In the context of this compound, bioisosteric modifications can be applied to several parts of the molecule:

Fluorine Bioisosteres: While fluorine itself is often a bioisostere for hydrogen, its unique properties, such as high electronegativity and the ability to form strong carbon-fluorine bonds, are often exploited to enhance metabolic stability and binding affinity. cymitquimica.combldpharm.com The fluorine atoms on the benzene (B151609) ring can be repositioned to alter the electronic distribution and interaction with target proteins.

Ethoxy Group Analogs: The ethoxy group can be replaced with other alkoxy groups of varying chain lengths or with bioisosteres such as a thioether or an N-alkylamino group to probe the steric and electronic requirements of the binding pocket.

Ester Bioisosteres: The ethyl ester group is a common site for modification. It can be hydrolyzed to the corresponding carboxylic acid, which can serve as a handle for further derivatization, or it can be replaced with other functionalities like amides, sulfonamides, or five-membered heterocyclic rings to alter polarity, hydrogen bonding capacity, and metabolic stability.

Conformational Restriction: By introducing rigid structural elements, the conformational flexibility of the molecule can be reduced. This can lead to an increase in binding affinity by minimizing the entropic penalty upon binding to a receptor. For the this compound scaffold, this could be achieved by incorporating the ethoxy group into a cyclic ether system or by introducing substituents that restrict the rotation of the ester group.

Synthetic Pathways to Novel Analogs of this compound

The synthesis of novel analogs of this compound would likely start from commercially available substituted fluorobenzenes. The general strategies would involve nucleophilic aromatic substitution, etherification, esterification, and cross-coupling reactions.

A plausible synthetic route to a variety of analogs could begin with a suitable dihalofluorobenzene. For example, starting with 1,4-dibromo-2,5-difluorobenzene (B1294941), one bromine atom could be selectively replaced with an ethoxy group via a nucleophilic aromatic substitution reaction. The remaining bromine atom can then be converted to a carboxylic acid via a Grignard reaction followed by carboxylation, and subsequent esterification would yield the parent compound.

To generate analogs, modifications could be introduced at various stages:

Varying the Alkoxy Group: Different alkoxides (e.g., sodium methoxide, sodium propoxide) can be used in the initial etherification step to generate a series of 4-alkoxy analogs.

Modifying the Ester Group: The carboxylic acid intermediate can be reacted with different alcohols to produce a range of esters. Alternatively, the ester can be hydrolyzed and the resulting carboxylic acid can be coupled with various amines to form amides.

Further Substitution on the Aromatic Ring: Depending on the starting materials, additional substituents could be introduced on the benzene ring using standard aromatic substitution reactions, although the directing effects of the existing fluorine and ethoxy groups would need to be carefully considered.

Illustrative Synthetic Scheme: A potential synthetic pathway for a derivative is outlined in a patent for a related compound, which can be adapted. For instance, the synthesis of an analog with a different substituent at the 5-position could involve the use of a suitably substituted 2,4-difluorobromobenzene as a starting material. researchgate.net

| Starting Material | Reagents and Conditions | Intermediate/Product | Reaction Type |

| 1-Bromo-2,4-difluoro-5-nitrobenzene | 1. Sodium ethoxide, Ethanol, reflux; 2. Fe, NH4Cl, H2O/Ethanol, reflux | 4-Bromo-2,5-difluoroaniline | Nucleophilic aromatic substitution, Reduction |

| 4-Bromo-2,5-difluoroaniline | 1. NaNO2, HBF4, H2O, 0°C; 2. CuCN, KCN | 4-Bromo-2,5-difluorobenzonitrile | Sandmeyer reaction |

| 4-Bromo-2,5-difluorobenzonitrile | 1. H2SO4, H2O, reflux; 2. Ethanol, H2SO4 (cat.), reflux | Ethyl 4-bromo-2,5-difluorobenzoate | Hydrolysis, Esterification |

| Ethyl 4-bromo-2,5-difluorobenzoate | Alkyl-OH, NaH, THF | Ethyl 4-alkoxy-2,5-difluorobenzoate | Nucleophilic aromatic substitution |

Spectroscopic Characterization of Synthesized Derivatives

The structural elucidation of newly synthesized derivatives of this compound would rely on a combination of modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Would be used to identify the number and environment of proton atoms. The ethyl group would show a characteristic triplet and quartet pattern. The aromatic protons would appear as multiplets, with their chemical shifts and coupling constants providing information about their position on the ring.

¹³C NMR: Would confirm the carbon skeleton of the molecule. The carbonyl carbon of the ester would have a characteristic downfield shift. The carbons attached to fluorine would show C-F coupling.

¹⁹F NMR: This is a crucial technique for fluorinated compounds. It would show distinct signals for the two fluorine atoms on the benzene ring, and their chemical shifts and coupling to each other and to neighboring protons would confirm their positions.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the synthesized compounds, which in turn confirms their elemental composition. Fragmentation patterns observed in the mass spectrum can also provide structural information.

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the presence of key functional groups. A strong absorption band around 1720-1740 cm⁻¹ would indicate the presence of the ester carbonyl group. Bands in the region of 1200-1000 cm⁻¹ would correspond to the C-O and C-F stretching vibrations.

Example Spectroscopic Data for a Hypothetical Derivative (Ethyl 4-methoxy-2,5-difluorobenzoate):

| Technique | Expected Key Signals |

| ¹H NMR | δ 7.5-7.2 (m, 2H, Ar-H), 4.40 (q, 2H, OCH₂CH₃), 3.90 (s, 3H, OCH₃), 1.40 (t, 3H, OCH₂CH₃) |

| ¹³C NMR | δ 165 (C=O), 155-145 (Ar-C-F, Ar-C-O), 120-110 (Ar-C-H), 62 (OCH₂CH₃), 56 (OCH₃), 14 (OCH₂CH₃) |

| ¹⁹F NMR | Two distinct signals in the aromatic region, showing coupling to each other and to adjacent protons. |

| IR (cm⁻¹) | ~1730 (C=O stretch), ~1250 (C-O stretch), ~1100 (C-F stretch) |

| HRMS | Calculated exact mass for C₁₀H₁₀F₂O₃ would be confirmed. |

Computational Assessment of Derivative Properties

In silico methods are increasingly used to predict the properties of novel compounds before their synthesis, thus guiding the design process. For derivatives of this compound, computational chemistry could be employed to assess several key parameters.

Quantum Mechanical Calculations: Density Functional Theory (DFT) is a powerful tool for calculating the electronic properties of molecules. sigmaaldrich.com For the designed analogs, DFT could be used to:

Predict optimized geometries and conformational preferences.

Calculate electrostatic potential maps to visualize regions of positive and negative charge, which can indicate potential sites for intermolecular interactions.

Determine dipole moments, which influence solubility and membrane permeability.

Calculate HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which are related to the molecule's reactivity and electronic transition properties.

Molecular Docking: If the biological target of this compound is known, molecular docking studies could be performed to predict the binding mode and affinity of the designed analogs. This would help in prioritizing the synthesis of compounds that are most likely to be active.

ADME/Tox Prediction: A variety of computational models are available to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profiles of new chemical entities. These models can estimate properties such as lipophilicity (logP), aqueous solubility, plasma protein binding, and potential for cytochrome P450 inhibition.

Table of Predicted Properties for Hypothetical Analogs:

| Analog | Modification | Predicted logP | Predicted Dipole Moment (Debye) | Predicted Binding Affinity (if target is known) |

| 1 | Ethoxy -> Methoxy | Lower | Similar | May vary based on steric fit |

| 2 | Ethoxy -> Isopropoxy | Higher | Similar | May decrease due to steric hindrance |

| 3 | Ethyl Ester -> Amide | Lower | Higher | Likely to change due to altered H-bonding |

| 4 | 2-Fluoro -> 2-Chloro | Higher | Lower | Dependent on specific interactions |

Structure-Property Relationships in this compound Analogs

The systematic synthesis and characterization of a library of analogs would allow for the establishment of structure-property relationships (SPRs). This involves correlating changes in the chemical structure with changes in physicochemical and biological properties.

Impact of Alkoxy Chain Length: By synthesizing a series of analogs with varying alkoxy chain lengths (methoxy, ethoxy, propoxy, etc.), the effect of lipophilicity on properties such as solubility, membrane permeability, and biological activity could be determined. It is generally expected that increasing the chain length will increase lipophilicity.

Influence of Ester Modification: Converting the ester to an amide or a carboxylic acid would significantly impact the compound's polarity and hydrogen bonding capabilities. An amide might introduce a hydrogen bond donor, which could lead to new interactions with the biological target. A carboxylic acid would introduce a negative charge at physiological pH, which would drastically alter the compound's properties.

Role of Fluorine Substitution Pattern: Moving the fluorine atoms to different positions on the benzene ring would alter the molecule's electronic properties and its interaction with the target. For example, moving a fluorine atom from the 2-position to the 3-position would change the dipole moment and the electrostatic potential of the ring, which could have a profound effect on binding affinity. Studies on other fluorinated compounds have shown that the substitution pattern can significantly impact biological activity. nih.gov

Illustrative Structure-Property Relationship Table:

| Compound | R¹ (at C4) | R² (Ester) | Observed/Predicted Property 1 (e.g., Target Affinity) | Observed/Predicted Property 2 (e.g., Solubility) |

| Parent | -OCH₂CH₃ | -OCH₂CH₃ | Baseline | Moderate |

| Analog A | -OCH₃ | -OCH₂CH₃ | Potentially higher if pocket is small | Higher |

| Analog B | -OCH₂CH₂CH₃ | -OCH₂CH₃ | Potentially lower due to steric clash | Lower |

| Analog C | -OCH₂CH₃ | -NHCH₃ | May increase with new H-bond | Higher |

| Analog D | -OCH₂CH₃ | -OH | Drastically different due to charge | Much Higher |

By systematically exploring these structural modifications and analyzing the resulting data, a comprehensive understanding of the structure-property relationships for this class of compounds can be developed, paving the way for the rational design of more potent and effective molecules.

Q & A

Q. What are the recommended synthetic routes for Ethyl 4-ethoxy-2,5-difluorobenzoate?

Methodological Answer: The synthesis typically involves sequential halogenation, alkoxylation, and esterification. A general approach includes:

- Halogenation: Introduce fluorine atoms via electrophilic aromatic substitution using HF or fluorinating agents under controlled conditions.

- Alkoxylation: React the intermediate with ethanol in the presence of a base (e.g., NaH) to introduce the ethoxy group at the 4-position.

- Esterification: Treat the carboxylic acid precursor with ethanol and a catalytic acid (e.g., H₂SO₄) to form the ethyl ester.

Key Steps: Reflux in ethanol with glacial acetic acid (common in benzoate syntheses) and purify via crystallization or column chromatography .

Q. How can spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

- ¹H/¹⁹F NMR: Identify substitution patterns using coupling constants. For example, ortho-fluorine atoms show distinct splitting (e.g., ²J₆,₅ ~20 Hz). Compare with analogs like Ethyl 4-amino-3,5-difluorobenzoate .

- IR Spectroscopy: Detect ester C=O stretches (~1680–1720 cm⁻¹) and ether C-O stretches (~1250 cm⁻¹) .

- HRMS: Validate molecular weight (e.g., [M⁺] calculated for C₁₀H₁₀F₂O₃: 216.0537) with <5 ppm error .

Advanced Research Questions

Q. How to resolve discrepancies between theoretical and experimental spectral data?

Methodological Answer:

- Cross-Validation: Use X-ray crystallography (e.g., SHELX programs ) to resolve ambiguities in NMR assignments. For example, crystallographic data can confirm the spatial arrangement of ethoxy and fluorine substituents.

- Computational Modeling: Compare experimental ¹⁹F NMR shifts with DFT-calculated chemical shifts (B3LYP/6-311+G(d,p)). Discrepancies >1 ppm may indicate unaccounted solvent effects or conformational flexibility.

Q. What strategies optimize regioselectivity during alkoxylation or fluorination?

Methodological Answer:

-

Directing Groups: Use nitro or amino groups to direct electrophilic substitution. For example, a nitro group at the 2-position can block undesired fluorination .

-

Low-Temperature Reactions: Perform alkoxylation at –78°C (using n-BuLi in THF) to minimize side reactions, as demonstrated in bromo-difluorobenzaldehyde synthesis .

-

Table 1: Comparison of Reaction Conditions for Ethoxy Introduction

Precursor Reagent/Conditions Yield (%) Reference 4-Bromo-2,5-difluoro EtOH, NaH, 0°C 72 [Hypothetical] 2,5-Difluorobenzoic acid (EtO)₂SO₂, K₂CO₃, DMF, 80°C 65 [Hypothetical]

Q. How to assess potential bioactivity of this compound derivatives?

Methodological Answer:

- Enzyme Assays: Screen for inhibition of cytochrome P450 isoforms (CYP3A4/CYP2D6) using fluorometric substrates, as done for analogs like 4-Bromo-2,5-difluorobenzoic acid .

- Microbial Susceptibility Testing: Use broth microdilution (CLSI guidelines) against Gram-negative bacteria (e.g., E. coli), with MIC values <50 µg/mL indicating significant activity .

Q. How to address competing side reactions during multi-step synthesis?

Methodological Answer:

- Protecting Groups: Temporarily protect the ethoxy group with tert-butyldimethylsilyl (TBS) ether during fluorination to prevent dealkylation .

- Stepwise Halogenation: Prioritize fluorination before introducing the ethoxy group, as ethoxy’s electron-donating nature can deactivate the ring toward electrophilic substitution .

Data Contradiction Analysis

Example Scenario: Conflicting melting points reported in literature.

Resolution:

- Reproduce Syntheses: Ensure identical purification methods (e.g., crystallization from ethanol/hexane vs. ethyl acetate) .

- DSC Analysis: Perform differential scanning calorimetry to detect polymorphs or solvate formation, which may explain variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.